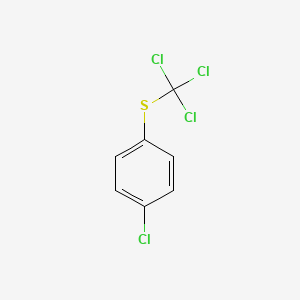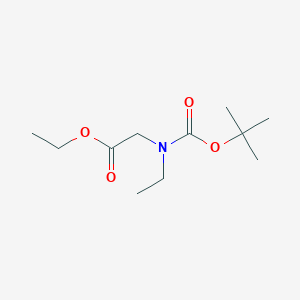
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethylphenyl)pyridin-2-amine (5-DMPPA) is an organic compound commonly used in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of 85°C and a molecular weight of 179.22 g/mol. 5-DMPPA is a synthetic derivative of pyridine, a heterocyclic aromatic organic compound which is used in various applications. 5-DMPPA has been studied for its potential applications in the field of medicinal chemistry, and has been found to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biochemical and physiological effects, making it a useful compound for scientific research. 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of heterocyclic compounds. In addition, 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been used to study the structure-activity relationships of drugs, as a model compound for drug discovery, and as a model compound for the study of enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% is not yet fully understood. However, it is believed that the compound interacts with various biological targets, such as enzymes, receptors, and transporters, to produce its effects. In particular, 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been shown to interact with the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This interaction is believed to be responsible for the compound’s ability to modulate the activity of the neurotransmitter.
Biochemical and Physiological Effects
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess anticholinesterase activity, which is believed to be responsible for its ability to modulate the activity of the neurotransmitter acetylcholine. In addition, 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been found to possess antimicrobial activity, as well as anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% is a useful compound for laboratory experiments due to its wide range of applications and its relatively low cost. However, there are some limitations to its use in laboratory experiments. For example, the compound is not very stable and can be easily degraded by light and heat. In addition, the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% are still being explored. Future research could focus on developing new synthesis methods for the compound, as well as exploring its potential applications in the field of medicinal chemistry. In addition, further research could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to develop new methods to stabilize the compound and improve its solubility in water.
Métodos De Síntesis
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% is synthesized from 2,4-dimethylpyridine and aniline. The reaction involves the condensation of 2,4-dimethylpyridine with aniline in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 100°C and the product is purified by recrystallization.
Propiedades
IUPAC Name |
5-(2,4-dimethylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGFRAYDLRUGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)











